7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Description
7,7-Dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a central 6,8-dioxa-2-azaspiro[3.5]nonane core. The spirocyclic framework consists of a five-membered ring (3 carbons, 2 oxygens) fused to a three-membered ring (1 carbon, 1 nitrogen) via a shared spiro carbon. Key structural features include:
- 3,4,5-Triethoxybenzoyl moiety: This aromatic ester group contributes to lipophilicity and may modulate biological interactions, such as receptor binding or enzyme inhibition .
Spirocyclic compounds like this are valued in medicinal chemistry for their rigid, three-dimensional structures, which can improve target selectivity and metabolic stability.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-6-24-16-9-15(10-17(25-7-2)18(16)26-8-3)19(23)22-11-21(12-22)13-27-20(4,5)28-14-21/h9-10H,6-8,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHSYCWRKBWPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the phenyl ring with ethoxy groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The spiro structure allows for unique binding interactions, which can result in specific biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane with related spirocyclic compounds:
Key Observations:
Structural Flexibility vs. Rigidity: The 6,8-dioxa-2-azaspiro[3.5]nonane core provides rigidity, but substitution patterns (e.g., triethoxybenzoyl vs. fluorophenylthio) alter electronic and steric profiles. Diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane) exhibit higher receptor-binding affinities than monoaza analogs, likely due to additional hydrogen-bonding sites .
Synthetic Accessibility :
- Yields for spirocyclic compounds vary widely. For example, (±)-(4R,5S)-4-(3,5-dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione was synthesized in 66% crude yield with 90% purity , whereas β-cyclodextrin inclusion complexes of related bicyclic amines achieved >95% purity via solvent evaporation .
However, direct evidence is lacking in the provided literature. In contrast, 2,7-diazaspiro[3.5]nonane derivatives with aryl substituents showed nanomolar affinity for sigma receptors, highlighting the importance of scaffold symmetry and substituent positioning .
Q & A
Q. How can researchers optimize the synthesis of 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane to improve yield and purity?
- Methodological Answer : The synthesis involves cyclization and functional group modifications. Key steps include:
- Precursor preparation : React chloroacetyl chloride with a benzoyl derivative in solvents like dichloromethane, using bases such as triethylamine or potassium carbonate to control reaction pH .
- Catalytic hydrogenation : Remove protecting groups (e.g., benzyl groups) under hydrogen gas with palladium catalysts to isolate the spirocyclic core .
- Temperature control : Maintain reactions at 0–25°C to prevent side reactions, especially during reduction steps with agents like lithium aluminum hydride .
- Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC with UV detection at 254 nm .
Q. What techniques are most effective for structural characterization of this spirocyclic compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., sp-hybridized carbons in the dioxa ring) and confirm substituent positions .
- X-ray crystallography : Resolve the spirocyclic geometry and verify the 3,4,5-triethoxybenzoyl group’s orientation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) and isotopic patterns .
- FT-IR : Detect carbonyl stretches (~1700 cm) and ether linkages (~1100 cm) .
Q. How can researchers design experiments to evaluate the compound’s reactivity under varying conditions?
- Methodological Answer : Systematically test reaction pathways:
- Oxidation : Expose to agents like KMnO in acidic conditions to assess stability of the dioxa ring and benzoyl group .
- Reduction : Use NaBH or LiAlH to reduce the carbonyl group, monitoring changes via TLC .
- Substitution : React with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) to probe electrophilic sites .
- pH-dependent studies : Test hydrolysis of the triethoxy groups under acidic (HCl) or basic (NaOH) conditions, analyzing products via LC-MS .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory data in biological activity studies of this compound?
- Methodological Answer : Address discrepancies through:
- Dose-response curves : Compare IC values across assays (e.g., enzyme inhibition vs. cytotoxicity) to identify off-target effects .
- Structural analogs : Synthesize derivatives (e.g., replacing triethoxy groups with methoxy) to isolate pharmacophores responsible for activity .
- Batch variability checks : Ensure synthetic consistency via -NMR and elemental analysis to rule out impurities .
- Computational docking : Model interactions with targets (e.g., FAAH enzyme) to validate experimental binding data .
Q. How can researchers evaluate the compound’s potential as a FAAH (fatty acid amide hydrolase) inhibitor?
- Methodological Answer : Follow a multi-tiered approach:
- In vitro assays : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in human recombinant FAAH assays; measure inhibition kinetics via Michaelis-Menten plots .
- Selectivity screening : Test against related enzymes (e.g., MAGL, COX-2) to assess specificity .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation, using LC-MS for metabolite identification .
- In silico modeling : Perform MD simulations to predict binding modes in FAAH’s catalytic triad (Ser241, Ser217, Gly239) .
Q. What experimental designs are optimal for resolving contradictions in reported synthetic yields?
- Methodological Answer : Employ controlled variable testing:
- Solvent screening : Compare yields in THF, DCM, and acetonitrile to identify optimal polarity .
- Catalyst optimization : Test Pd/C vs. Raney nickel in hydrogenation steps, quantifying byproduct formation via GC-MS .
- Reaction monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and adjust reaction times .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .
Q. How can computational methods enhance understanding of the compound’s spirocyclic conformational dynamics?
- Methodological Answer : Integrate computational tools:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable conformers and energy barriers for ring puckering .
- Molecular dynamics (MD) : Simulate solvation in water/DMSO to analyze hydrogen bonding with the dioxa ring .
- NMR chemical shift prediction : Use software like ACD/Labs or Gaussian to compare computed vs. experimental shifts, validating structural models .
Comparative and Mechanistic Questions
Q. How does the 3,4,5-triethoxybenzoyl group influence biological activity compared to simpler substituents?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthetic modifications : Replace triethoxy groups with methyl, hydroxyl, or halogens; assess changes in logP (lipophilicity) and solubility .
- Enzyme kinetics : Compare values for derivatives in target assays (e.g., FAAH inhibition) to quantify substituent effects .
- Crystallography : Co-crystallize derivatives with target proteins to visualize substituent interactions (e.g., hydrophobic packing vs. hydrogen bonding) .
Q. What experimental approaches can elucidate the compound’s mechanism of action in neurological models?
- Methodological Answer : Use integrated pharmacological and omics tools:
- Electrophysiology : Patch-clamp recordings in neuronal cultures to measure effects on ion channels (e.g., GABA receptors) .
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., neuroinflammatory markers) .
- Metabolomics : Profile endogenous cannabinoids (e.g., anandamide) via LC-MS to confirm FAAH inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
